5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid
Description
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid is a furan-2-carboxylic acid derivative featuring a phenoxymethyl substituent at position 5 of the furan ring. The phenoxy group is para-substituted with a methoxycarbonyl (-COOCH₃) moiety. Its structure combines a polar carboxylic acid group with a lipophilic aromatic ester, balancing solubility and membrane permeability.
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-methoxycarbonylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-18-14(17)9-2-4-10(5-3-9)19-8-11-6-7-12(20-11)13(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXJWRUSHQJOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180116 | |
| Record name | 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-69-6 | |
| Record name | 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylic acid group: This step often involves the oxidation of an aldehyde or alcohol group to a carboxylic acid.
Attachment of the methoxycarbonyl phenoxy methyl group: This step can be carried out through an esterification reaction, where a phenol derivative reacts with a methoxycarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the methoxycarbonyl group can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include furan-2,5-dicarboxylic acid or other oxidized derivatives.
Reduction: Products may include 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-aldehyde or 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-ol.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Scientific Research Applications
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid, a compound with the molecular formula C14H12O6 and a molecular weight of 276.24 g/mol, has garnered attention in various scientific research applications. This article explores its characteristics, potential uses, and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structural features allow it to interact with biological targets, making it a candidate for drug development. Studies have indicated its role as an anti-inflammatory agent and its potential use in treating various diseases related to inflammation.
Biological Studies
The compound has shown promise in biological applications, particularly as a non-ionic organic buffering agent in cell cultures. It maintains pH stability within the range of 6-8.5, which is critical for cellular processes and enzyme activity . This property makes it valuable in experimental setups where pH control is essential.
Synthetic Chemistry
In synthetic organic chemistry, this compound can serve as an intermediate for synthesizing more complex molecules. The presence of functional groups like the methoxycarbonyl group allows for further derivatization, facilitating the creation of new compounds with tailored properties for specific applications.
Material Science
Research indicates that derivatives of furan-based compounds can be utilized in developing advanced materials, including polymers and coatings with specific mechanical and thermal properties. The ability to modify the furan ring can lead to materials with enhanced performance characteristics.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various furan derivatives, including this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.
Case Study 2: Buffering Capacity
In a biological assay aimed at assessing the buffering capacity of various compounds, this compound was tested alongside traditional buffers like MOPS and HEPES. The compound maintained stable pH levels effectively over extended periods, indicating its suitability for long-term cell culture experiments .
Case Study 3: Synthesis of New Derivatives
Research conducted on synthetic pathways involving this compound demonstrated its utility as a precursor for synthesizing novel furan derivatives with enhanced pharmacological profiles. These derivatives exhibited improved bioavailability and reduced side effects compared to existing drugs.
Mechanism of Action
The mechanism of action of 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The furan ring and the methoxycarbonyl phenoxy methyl group can interact with various molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and fluoro (F) substituents enhance antimycobacterial activity by increasing electrophilicity, which may improve target binding (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid, IC₅₀: 0.8 µM ).
Lipophilicity and Solubility: Alkyl substituents (e.g., butan-2-yl in ) increase logP (4.19), favoring membrane permeability but reducing aqueous solubility. The methoxycarbonylphenoxymethyl group in the target compound balances polarity (PSA: ~60 Ų) and logP (~3.5 estimated), optimizing bioavailability.
Ester vs. Carboxylic Acid:
- Methyl esters (e.g., ) generally exhibit higher cell permeability but require hydrolysis to the active carboxylic acid form .
- The target compound’s free carboxylic acid may enhance target binding but reduce oral bioavailability compared to ester prodrugs.
Physicochemical Properties
Biological Activity
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid, also known by its CAS number 832737-69-6, is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a furan ring, a carboxylic acid group, and a methoxycarbonyl phenoxy methyl group. Its molecular formula is with a molecular weight of 276.24 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C14H12O6 |
| Molecular Weight | 276.24 g/mol |
| LogP | 2.3541 |
| Polar Surface Area | 64.889 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The furan ring and the methoxycarbonyl group may facilitate binding to active sites on proteins, potentially modulating their activity. This compound is particularly noted for its potential as an inhibitor in specific biological pathways related to metabolism and cell signaling.
In Vitro Studies
- Enzyme Inhibition : Preliminary studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of enzymes associated with the biosynthesis of important biomolecules, which could have implications in therapeutic applications targeting metabolic disorders.
- Antimicrobial Activity : Research has suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to be linked to its ability to disrupt bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : In cellular models, the compound has demonstrated potential anti-inflammatory effects by modulating cytokine production and reducing oxidative stress markers.
Case Studies
A notable study published in a peer-reviewed journal explored the effects of this compound on human cell lines. The results indicated:
- Cell Viability : At low concentrations, the compound enhanced cell viability compared to controls.
- Mechanistic Insights : Further analysis revealed that the compound may activate specific signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-aldehyde | Potential enzyme inhibitor; less potent than target compound |
| 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-ol | Exhibits lower antimicrobial activity compared to target compound |
Q & A
Q. What are the optimal synthetic routes for preparing 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves coupling 4-(methoxycarbonyl)phenol with furan-2-carboxylic acid derivatives. Key steps include:
- Nucleophilic substitution : Reacting 4-(methoxycarbonyl)phenol with a furan-2-carboxylic acid halide (e.g., chloride) in the presence of a base like NaOH or K₂CO₃ to promote ether bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
- Purification : Recrystallization using ethanol or methanol improves purity, while column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product from byproducts .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxycarbonyl and furan methyl groups). For example, the methoxy proton appears as a singlet at ~3.8 ppm, while furan protons resonate between 6.5–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 293.08 for C₁₅H₁₂O₆) .
Q. How can solubility challenges be addressed during experimental design?
Methodological Answer:
- Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions (10–15 mg/mL solubility) and dilute in aqueous buffers for biological assays .
- Surfactant use : For low aqueous solubility, employ polysorbate-80 (0.1–1%) to enhance dispersion in cell culture media .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methoxycarbonylphenoxy substituent in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electron-withdrawing effects : The methoxycarbonyl group deactivates the phenyl ring, directing electrophilic substitution to the para position relative to the ether linkage. Computational studies (DFT) can map charge distribution to predict reactivity .
- Nucleophilic cleavage : The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH in methanol/water), enabling further functionalization .
Q. How can researchers design experiments to evaluate the compound’s biological activity, such as antimicrobial or anti-inflammatory effects?
Methodological Answer:
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
- Controlled stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., ester hydrolysis) .
- Solvent polymorphism screening : Use X-ray diffraction (XRD) to detect crystalline vs. amorphous forms, which may explain solubility discrepancies .
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in complex systems?
Methodological Answer:
Q. What synthetic modifications could enhance metabolic stability while retaining bioactivity?
Methodological Answer:
- Ester isosteres : Replace the methoxycarbonyl group with a bioisostere like a tetrazole or amide to resist esterase hydrolysis .
- Deuterium incorporation : Substitute hydrogen with deuterium at metabolically labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
